An In-Depth Technical Guide to 4-(1-Boc-3-pyrrolidinyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 4-(1-Boc-3-pyrrolidinyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(1-Boc-3-pyrrolidinyl)isoquinoline, a novel heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Due to its recent emergence, a dedicated CAS (Chemical Abstracts Service) number has not yet been assigned. This document outlines a robust, proposed synthetic pathway for its creation, details its predicted physicochemical and spectroscopic properties, and establishes a rigorous protocol for its purification and characterization. Furthermore, we explore its potential therapeutic applications by examining the well-established pharmacological profiles of its core scaffolds, the isoquinoline and Boc-pyrrolidine moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising new chemical entity in their research endeavors.
Introduction: The Scientific Rationale
The fusion of an isoquinoline core with a pyrrolidine ring system presents a compelling strategy in modern medicinal chemistry. The isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural products and FDA-approved drugs, and is known to confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, isoquinoline derivatives have shown significant promise as kinase inhibitors, targeting signaling pathways often dysregulated in cancer.[4][5][6]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets.[7] The use of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a standard and strategic choice in multi-step synthesis, allowing for controlled, sequential chemical modifications. The combination of these two pharmacophores in 4-(1-Boc-3-pyrrolidinyl)isoquinoline is hypothesized to yield a molecule with novel pharmacological properties, potentially as a modulator of protein kinases or G-protein coupled receptors (GPCRs).[8][9]
Proposed Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline
Given the absence of a reported synthesis for the title compound, we propose a highly reliable and versatile method: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[10][11] The proposed pathway involves the coupling of a 4-halo-isoquinoline with a Boc-pyrrolidine boronic acid derivative.
Synthetic Scheme
The proposed two-step synthesis begins with the borylation of commercially available N-Boc-3-hydroxypyrrolidine, followed by the Suzuki-Miyaura coupling with 4-bromoisoquinoline.
Caption: Proposed two-step synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
-
Reaction Setup: To a dry, oven-baked round-bottom flask, add N-Boc-3-hydroxypyrrolidine (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling with argon for another 10 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂], 0.03 equiv.).
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronic ester.
Step 2: Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline
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Reaction Setup: In a separate flask, combine 4-bromoisoquinoline (1.0 equiv.), the boronic ester from Step 1 (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal and purge the flask with argon or nitrogen.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.
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Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain 4-(1-Boc-3-pyrrolidinyl)isoquinoline.
Physicochemical and Spectroscopic Characterization (Predicted)
The following properties are predicted based on the chemical structure and data from analogous compounds. These serve as a benchmark for the characterization of the synthesized molecule.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 298.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, chloroform, DMSO |
| Predicted LogP | ~3.5 |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are the expected NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the isoquinoline and Boc-pyrrolidine protons.
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Isoquinoline Protons: Aromatic protons are anticipated between δ 7.5-9.0 ppm. The proton at C1 of the isoquinoline ring is expected to be a singlet at the most downfield position.
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Pyrrolidine Protons: The methine proton at the point of attachment (C3) will likely appear as a multiplet around δ 3.5-4.0 ppm. The methylene protons of the pyrrolidine ring will show complex multiplets between δ 1.8-3.8 ppm due to the restricted rotation and diastereotopicity.[2][12][13]
-
Boc Group Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4-1.5 ppm.[13]
-
-
¹³C NMR (101 MHz, CDCl₃):
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Isoquinoline Carbons: Aromatic carbons will resonate in the δ 120-155 ppm region.[14][15]
-
Pyrrolidine Carbons: The carbons of the pyrrolidine ring are expected between δ 25-60 ppm.
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Boc Group Carbons: The carbonyl carbon of the Boc group will appear around δ 154-155 ppm, and the quaternary and methyl carbons will be at approximately δ 80 ppm and δ 28 ppm, respectively.[3]
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS-ESI): The protonated molecule [M+H]⁺ is expected to have a calculated m/z of 299.1754.
-
Fragmentation Pattern: Under collision-induced dissociation (CID), characteristic fragmentation is expected. A primary loss of the Boc group (100 Da) or isobutylene (56 Da) is highly probable. Further fragmentation of the isoquinoline ring would follow established pathways for this scaffold.[16][17][18][19]
Self-Validating Purification and Characterization Workflow
To ensure the identity and purity of the synthesized 4-(1-Boc-3-pyrrolidinyl)isoquinoline, the following comprehensive workflow must be implemented.
Caption: A self-validating workflow for the purification and characterization of the target compound.
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Initial Purification: The crude product is subjected to flash column chromatography as described in the synthetic protocol.
-
Purity Assessment: The purity of the collected fractions is determined by High-Performance Liquid Chromatography (HPLC) and LC-MS. Fractions with >95% purity are combined.
-
Structural Confirmation: The purified compound is subjected to a full suite of spectroscopic analyses:
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC) experiments are performed to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule.[20]
-
Mass Spectrometry: HRMS is used to confirm the elemental composition and exact mass of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the Boc-carbonyl (~1690 cm⁻¹) and aromatic C-H bonds.
-
-
Final Documentation: All analytical data is compiled to create a comprehensive certificate of analysis for the validated batch of 4-(1-Boc-3-pyrrolidinyl)isoquinoline.
Potential Therapeutic Applications and Future Directions
The structural features of 4-(1-Boc-3-pyrrolidinyl)isoquinoline suggest its potential as a valuable scaffold in drug discovery, particularly in oncology and neurology.
Kinase Inhibition
The isoquinoline core is a well-known "hinge-binding" motif found in many kinase inhibitors.[5][6] The pyrrolidine substituent at the C4 position can be explored to achieve selectivity and potency by extending into the solvent-exposed region or other pockets of the ATP-binding site of various kinases. After deprotection of the Boc group, the secondary amine of the pyrrolidine ring offers a vector for further library synthesis to probe structure-activity relationships (SAR).
Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.
GPCR Ligand Development
Pyrrolidine-based structures are frequently found in ligands for G-protein coupled receptors (GPCRs).[7] The chiral center at the C3 position of the pyrrolidine ring can be exploited to develop stereoselective ligands for various GPCRs, which are important targets for a wide range of diseases.
Future work should focus on the synthesis and biological evaluation of 4-(1-Boc-3-pyrrolidinyl)isoquinoline and its derivatives. The Boc group can be easily removed to provide a free amine, which can be further functionalized to create a library of compounds for screening against panels of kinases and GPCRs. This will enable the elucidation of the structure-activity relationship and the identification of lead compounds for further drug development.
Conclusion
While 4-(1-Boc-3-pyrrolidinyl)isoquinoline is a novel chemical entity without an assigned CAS number, its rational design, based on the combination of two pharmacologically significant scaffolds, makes it a highly attractive target for synthesis and biological evaluation. This technical guide provides a robust framework for its preparation and characterization, laying the groundwork for its exploration as a potential therapeutic agent. The proposed synthetic route is based on well-established, high-yielding reactions, and the predicted analytical data will be invaluable for its successful identification. The potential for this molecule to act as a kinase inhibitor or a GPCR ligand warrants its investigation by the drug discovery community.
References
-
National Center for Biotechnology Information. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link]
-
ACS Publications. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Available at: [Link]
-
National Center for Biotechnology Information. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. PubMed Central. Available at: [Link]
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]
-
Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056_si.pdf]([Link] Macmillan Group/files/publications/nature19056_si.pdf)
-
ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Available at: [Link]
-
National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PubMed Central. Available at: [Link]
-
IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
-
ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
-
Amazon AWS. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Available at: [Link]
-
Canadian Science Publishing. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]
-
ACS Publications. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Available at: [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds.
-
National Center for Biotechnology Information. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
-
ACS Publications. (2024). Exploring Druggable Binding Sites on the Class A GPCRs Using the Residue Interaction Network and Site Identification by Ligand Competitive Saturation. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Pyrrolidine-based cationic γ-peptide: a DNA-binding molecule works as a potent anti-gene agent. Available at: [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
